molecular formula C19H23NOS B5091629 2-(benzylthio)-N-(4-isopropylphenyl)propanamide

2-(benzylthio)-N-(4-isopropylphenyl)propanamide

Cat. No. B5091629
M. Wt: 313.5 g/mol
InChI Key: HSJYVJHVDBHWFN-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(4-isopropylphenyl)propanamide, also known as BTIP, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of propanamides and is a potent inhibitor of the enzyme protein kinase C (PKC).

Mechanism of Action

2-(benzylthio)-N-(4-isopropylphenyl)propanamide acts as a competitive inhibitor of PKC, binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of cell growth and proliferation. The inhibition of PKC by 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the proliferation of smooth muscle cells, and improve insulin sensitivity and glucose uptake in adipocytes. Additionally, 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism.

Advantages and Limitations for Lab Experiments

2-(benzylthio)-N-(4-isopropylphenyl)propanamide has several advantages for lab experiments. It is easily synthesized, and its potency as a PKC inhibitor has been extensively studied. However, its use in cell culture experiments requires caution, as it can be toxic at high concentrations. Additionally, the effects of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide on different cell types and in vivo models need to be further studied to fully understand its therapeutic potential.

Future Directions

There are several future directions for the research on 2-(benzylthio)-N-(4-isopropylphenyl)propanamide. One area of interest is the development of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide analogs with improved potency and selectivity for PKC isoforms. Additionally, the effects of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide on different types of cancer cells and in vivo models need to be further studied. The potential use of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide in combination with other drugs for the treatment of cancer and other diseases also needs to be explored. Finally, the safety and efficacy of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide in human clinical trials need to be evaluated.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(4-isopropylphenyl)propanamide involves the reaction of 4-isopropylbenzylamine with thioanisole in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-bromo-N-(4-isopropylphenyl)propanamide, yielding 2-(benzylthio)-N-(4-isopropylphenyl)propanamide. This method has been optimized and can be carried out on a large scale, making 2-(benzylthio)-N-(4-isopropylphenyl)propanamide easily accessible for research purposes.

Scientific Research Applications

2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been found to have potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular disorders. It acts as a potent inhibitor of PKC, which plays a vital role in the regulation of cell growth, differentiation, and apoptosis. PKC is overexpressed in many cancer cells, and its inhibition by 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been shown to induce apoptosis and inhibit tumor growth. In diabetes, 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been found to improve insulin sensitivity and glucose uptake in adipocytes. In cardiovascular disorders, 2-(benzylthio)-N-(4-isopropylphenyl)propanamide has been shown to reduce the proliferation of smooth muscle cells, which is a hallmark of atherosclerosis.

properties

IUPAC Name

2-benzylsulfanyl-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-14(2)17-9-11-18(12-10-17)20-19(21)15(3)22-13-16-7-5-4-6-8-16/h4-12,14-15H,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJYVJHVDBHWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzylsulfanyl-N-(4-propan-2-ylphenyl)propanamide

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